1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone
Overview
Description
“1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone” is a chemical compound with the CAS number 2306268-76-6 . It’s used in laboratory chemicals and the manufacture of substances .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H11BrO . The average mass is 203.076 Da .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 203.08 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Brominated Flame Retardants and Environmental Research
One study offers a critical review of novel brominated flame retardants (NBFRs), examining their occurrence in indoor air, dust, consumer goods, and food. This review emphasizes the need for more research on NBFRs due to their increasing application, potential risks, and the large knowledge gaps for many of these compounds. It highlights the importance of developing optimized analytical methods and further investigating indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Advances in Hydrogenation of Derivatives to Pentanediol
Another piece of research reviews recent advances in the synthesis of 1,2-pentanediol and 1,5-pentanediol from furfural and its derivatives, focusing on the catalytic hydrogenation process. This review systematically covers the catalysts used in these processes, offering insights into the development of new, efficient, and stable catalyst systems for the hydrogenation of furfural and its derivatives, which are of interest for their potential applications in creating high-value fine chemicals (Tan et al., 2021).
Transforming Biomass-Derived Chemicals
A study on the catalytic transformation of biomass-derived furfurals to cyclopentanones and their derivatives discusses the significance of cyclopentanone as a crucial petrochemical intermediate. It reviews the hydrogenative ring rearrangement and catalytic conversion processes, aiming to improve scalability, selectivity, environmental footprint, and cost competitiveness of these processes. This could inform potential applications of similar chemical transformations in industrial settings (Dutta & Bhat, 2021).
Safety and Hazards
According to the safety data sheet, this compound is classified as having acute toxicity (oral, Category 4, H302) according to OSHA 29 CFR 1910.1200 . It’s harmful if swallowed . Precautionary measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
1-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDOFYACVYFAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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